molecular formula C21H33N3O3 B5639213 {(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5639213
M. Wt: 375.5 g/mol
InChI Key: YNAVCOZEHRRDND-RTBURBONSA-N
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Description

The compound "{(3R,4R)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol"** is a complex organic molecule. While specific studies on this compound are not readily available, insights into its structural features, synthesis, and properties can be inferred from research on similar compounds, highlighting the importance of understanding molecular structure, chemical reactions, and physical and chemical properties in organic chemistry.

Synthesis Analysis

The synthesis of complex organic molecules like this often involves multi-step reactions, starting from simpler molecules. For similar compounds, methods like condensation reactions, ring-opening reactions, and the use of reagents for selective formation are common (Bellesia et al., 2001; Tsirk et al., 1997). These steps often involve careful selection of starting materials and catalysts to guide the reaction towards the desired product.

Molecular Structure Analysis

Understanding the molecular structure is critical for predicting the behavior and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT are used to determine and analyze the structure (Gumus et al., 2018; Huang et al., 2021). These analyses provide detailed information on bond lengths, angles, and overall geometry, which are essential for understanding the compound's chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its molecular structure. Studies on similar compounds show a variety of reactions, including ring-opening, condensation, and electrophilic substitution (Sugiyama et al., 1982; Boubaker et al., 2003). The specific reactions and properties would depend on the functional groups present in the molecule.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for handling and application of the compound. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents. While specific data for this compound are not available, studies on structurally similar compounds provide valuable insights (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties of a compound, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are fundamental for its application in synthesis and other areas. Computational chemistry, including DFT calculations, offers a powerful tool for predicting these properties in the absence of experimental data (Ashfaq et al., 2020).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-16(2)27-20-6-4-17(5-7-20)21(26)24-13-18(19(14-24)15-25)12-23-10-8-22(3)9-11-23/h4-7,16,18-19,25H,8-15H2,1-3H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVCOZEHRRDND-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C(C2)CO)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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